17(R)-Hete
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the hydrolytic kinetic resolution of racemic compounds, as demonstrated in the total synthesis of 12(R)-HETE, 12(S)-HETE, and related compounds from racemic glycidol. This process utilizes a salen-Co catalyst and selective oxidation under Swern conditions, providing a method that could potentially be adapted for the synthesis of 17(R)-HETE (Rodriguez et al., 2001).
Molecular Structure Analysis
Although specific details on the molecular structure of 17(R)-HETE were not provided, the general structural analysis of hydroxyeicosatetraenoic acids and related compounds involves understanding their stereochemistry and functional groups. Techniques such as X-ray crystallography and NMR spectroscopy are commonly employed for structural characterization of similar compounds (Femoni et al., 2009).
Chemical Reactions and Properties
HETEs, including potentially 17(R)-HETE, are involved in various chemical reactions, particularly those influencing biological pathways like inflammation and blood pressure regulation. Their reactivity is influenced by the hydroxyl group position, affecting their role in cell signaling pathways (Lewis et al., 2008).
Physical Properties Analysis
The physical properties of compounds like 17(R)-HETE can be studied through their solubility, melting points, and stability under various conditions. These properties are crucial for their biological functions and storage conditions (Jiang et al., 2017).
Chemical Properties Analysis
The chemical properties of 17(R)-HETE, similar to other eicosanoids, include its roles as a signaling molecule within the body. Its activity is determined by its interactions with enzymes and receptors, affecting processes such as inflammation, pain perception, and vascular function (Rodriguez et al., 2001).
Scientific Research Applications
Vasoactive Properties and Renal Function
17(R)-HETE is a metabolite of arachidonic acid produced by the cytochrome P450 system. It has been identified as a vasoactive substance influencing renal function, particularly in patients with hepatic cirrhosis. Increased excretion of 20-HETE, a related metabolite, was correlated with reduced renal plasma flow in cirrhotic patients, suggesting the importance of these metabolites in renal disturbances (Sacerdoti et al., 1997).
Synthesis and Structural Analysis
Research on the synthesis of HETE compounds, including 17(R)-HETE, provides insights into their chemical structure and properties. Such knowledge is crucial for understanding their biological roles and potential therapeutic applications (Just, Luthe, & Viet, 1983).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The use of (17)O solid-state NMR spectroscopy has been shown to be effective in studying (17)O nuclides in solids, including applications in understanding 17(R)-HETE and related compounds. This technique enhances the sensitivity and allows detailed study of such compounds at natural abundance (Perras, Kobayashi, & Pruski, 2015).
Inhibition of Apoptotic Responses
20-HETE, a metabolite closely related to 17(R)-HETE, has been shown to inhibit apoptotic responses in pulmonary artery smooth muscle cells, highlighting its potential role in vascular smooth muscle remodeling (Wang et al., 2008).
Role in Hypertension
Studies indicate that inhibition of 20-HETE production in the renal outer medulla can induce hypertension, suggesting the importance of HETE metabolites, including 17(R)-HETE, in regulating blood pressure and renal function (Stec, Mattson, & Roman, 1997).
Therapeutic Applications in Cancer
ROR(GMMA)T modulating activity, involving compounds that may interact with 17(R)-HETE pathways, has been explored for the treatment of cancers, demonstrating the potential of targeting these metabolic pathways in therapeutic strategies (Kargbo, 2018).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.
Future Directions
This could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to enhance its properties or reduce its side effects.
properties
IUPAC Name |
(5Z,8Z,11Z,14Z,17R)-17-hydroxyicosa-5,8,11,14-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23)/b5-3-,8-6-,11-9-,14-12-/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPIPPRXLIDJKN-DWUYYRGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17(R)-Hete |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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